molecular formula C9H10ClNO3 B13590273 2-(4-Chloro-3-nitrophenyl)propan-2-ol CAS No. 1934635-77-4

2-(4-Chloro-3-nitrophenyl)propan-2-ol

Cat. No.: B13590273
CAS No.: 1934635-77-4
M. Wt: 215.63 g/mol
InChI Key: LMJXKNQYYKEKND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-3-nitrophenyl)propan-2-ol is an organic compound with the molecular formula C9H10ClNO3 It is a derivative of phenol, characterized by the presence of a chloro and nitro group on the benzene ring, and a propanol group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-nitrophenyl)propan-2-ol typically involves the nitration of 4-chlorophenol followed by a Friedel-Crafts alkylation reaction. The nitration process introduces a nitro group to the benzene ring, while the Friedel-Crafts reaction attaches the propanol group to the benzene ring. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-nitrophenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like tin(II) chloride (SnCl2) are employed.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(4-Chloro-3-nitrophenyl)propan-2-one.

    Reduction: Formation of 2-(4-Chloro-3-aminophenyl)propan-2-ol.

    Substitution: Formation of compounds like 2-(4-Cyano-3-nitrophenyl)propan-2-ol.

Scientific Research Applications

2-(4-Chloro-3-nitrophenyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of beta-blockers and other pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-nitrophenyl)propan-2-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chloro group can participate in substitution reactions, altering the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-4-nitrophenyl)propan-2-ol
  • 2-(4-Nitrophenyl)propan-2-ol

Uniqueness

2-(4-Chloro-3-nitrophenyl)propan-2-ol is unique due to the specific positioning of the chloro and nitro groups on the benzene ring, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and industrial applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1934635-77-4

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

2-(4-chloro-3-nitrophenyl)propan-2-ol

InChI

InChI=1S/C9H10ClNO3/c1-9(2,12)6-3-4-7(10)8(5-6)11(13)14/h3-5,12H,1-2H3

InChI Key

LMJXKNQYYKEKND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)Cl)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.